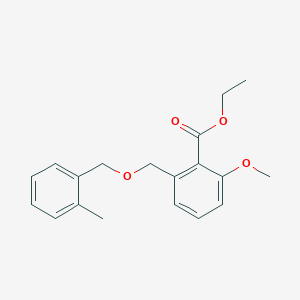

2-Methoxy-6-(2-methyl-benzyloxymethyl)-benzoic acid ethyl ester

Description

2-Methoxy-6-(2-methyl-benzyloxymethyl)-benzoic acid ethyl ester is a benzoic acid derivative characterized by a methoxy group at position 2, a 2-methyl-benzyloxymethyl substituent at position 6, and an ethyl ester functional group. Its molecular formula is inferred as C₁₉H₂₂O₄ (based on structural analysis), with a CAS registry number 1171923-49-1 and purity >95% . The compound is commercially available in milligram quantities, with pricing ranging from €75 (10 mg) to €299 (100 mg) .

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-methoxy-6-[(2-methylphenyl)methoxymethyl]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O4/c1-4-23-19(20)18-16(10-7-11-17(18)21-3)13-22-12-15-9-6-5-8-14(15)2/h5-11H,4,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCKEYRYKGRTSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1OC)COCC2=CC=CC=C2C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201190806 | |

| Record name | Ethyl 2-methoxy-6-[[(2-methylphenyl)methoxy]methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201190806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171923-49-1 | |

| Record name | Ethyl 2-methoxy-6-[[(2-methylphenyl)methoxy]methyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171923-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-methoxy-6-[[(2-methylphenyl)methoxy]methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201190806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(2-methyl-benzyloxymethyl)-benzoic acid ethyl ester typically involves the esterification of the corresponding benzoic acid derivative. This process can be carried out using various esterification agents such as ethyl alcohol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid. The reaction is usually conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ester moiety undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification)

-

Conditions : Aqueous NaOH (1–2 M) in methanol or ethanol at reflux (~70°C) for 4–8 hours .

-

Mechanism : BAc2 pathway (bimolecular nucleophilic acyl substitution), where hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanol and the carboxylate salt .

-

Example :

Ethyl benzoate derivatives hydrolyze to benzoic acid salts under basic conditions, with yields >90% in optimized protocols .

Acid-Catalyzed Hydrolysis

-

Conditions : Dilute HCl or H₂SO₄ (0.5–1 M) in aqueous ethanol at 80–100°C for 12–24 hours .

-

Mechanism : AAc2 pathway involving protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

Neutral Hydrolysis

-

Slower than acid/base-catalyzed pathways, occurring in water at elevated temperatures (>100°C) over extended periods .

Table 1: Hydrolysis Reaction Comparison

| Condition | Catalyst | Time (h) | Yield (%) | Byproducts |

|---|---|---|---|---|

| Basic (NaOH) | 2 M NaOH | 6 | 92 | Ethanol |

| Acidic (H₂SO₄) | 1 M H₂SO₄ | 24 | 85 | Ethanol, minor ethers |

| Neutral | Water | 48 | 45 | Trace decomposition |

Deprotection of the Benzyloxymethyl Substituent

The benzyloxymethyl group is susceptible to cleavage under hydrogenolytic or oxidative conditions.

Hydrogenolysis

-

Conditions : H₂ gas (1–3 atm) with Pd/C (5–10% w/w) in ethanol at 25–50°C .

-

Outcome : Removes the benzyl group, yielding a primary alcohol and toluene .

Oxidative Cleavage

-

Conditions : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in acetonitrile under UV light .

-

Outcome : Generates a carbonyl group and benzaldehyde derivatives .

Table 2: Benzyloxymethyl Deprotection Methods

| Method | Reagent | Temperature (°C) | Selectivity | Yield (%) |

|---|---|---|---|---|

| Hydrogenolysis | H₂/Pd/C | 25–50 | High | 88–95 |

| Oxidative | DDQ/UV | 25 | Moderate | 75–82 |

Transesterification Reactions

The ethyl ester can undergo alcohol exchange in the presence of acid or base catalysts.

-

Conditions : Excess methanol or propanol with catalytic H₂SO₄ (0.1–1%) at 60–80°C .

-

Mechanism : Acid-catalyzed nucleophilic substitution, favoring equilibrium-driven product formation .

Example :

Ethyl 2-methoxybenzoate reacts with methanol under acidic conditions to form methyl 2-methoxybenzoate .

Stability Under Thermal and Photolytic Conditions

-

Thermal Decomposition : Degrades above 200°C, releasing CO₂ and forming methoxy-substituted biphenyls .

-

Photolysis : UV light (254 nm) induces radical-mediated cleavage of the benzyloxymethyl group, yielding quinone derivatives .

Comparative Reactivity with Structural Analogues

The methoxy and benzyloxymethyl substituents electronically influence reaction rates:

-

Ester Hydrolysis : Electron-withdrawing groups (e.g., nitro) accelerate hydrolysis, while methoxy’s electron-donating effect slows it compared to unsubstituted benzoates .

-

Benzyl Group Stability : Bulky substituents (e.g., 2-methyl-benzyl) reduce hydrogenolysis rates compared to unsubstituted benzyl ethers .

Key Findings :

Scientific Research Applications

Pharmaceutical Applications

The compound is noted for its potential pharmacological properties, particularly in the following areas:

- Anti-inflammatory Activity : Compounds similar to 2-Methoxy-6-(2-methyl-benzyloxymethyl)-benzoic acid ethyl ester have shown anti-inflammatory effects, which could be leveraged for developing new anti-inflammatory medications.

- Analgesic Properties : The structural features of this compound suggest it may also exhibit analgesic effects, making it a candidate for pain relief formulations.

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures could possess antimicrobial properties, suggesting potential applications in treating infections.

Organic Synthesis Applications

The unique functional groups present in this compound make it an attractive intermediate in organic synthesis:

- Esterification Reactions : The compound can undergo various esterification reactions, which are fundamental in synthesizing more complex organic molecules.

- Modification for Targeted Synthesis : Its reactivity allows for modifications that can lead to the development of novel compounds with tailored properties for specific applications.

Case Studies and Research Findings

While detailed research specifically on this compound is limited, studies on related compounds provide insights into its potential applications:

- Case Study on Anti-inflammatory Agents : Research indicates that benzoic acid derivatives can inhibit inflammatory pathways, suggesting that modifications such as those seen in this compound may enhance efficacy in treating inflammatory diseases.

- Antimicrobial Research : Similar compounds have been shown to disrupt bacterial cell membranes, indicating that this compound might also possess antimicrobial properties worthy of further exploration.

Biological Activity

2-Methoxy-6-(2-methyl-benzyloxymethyl)-benzoic acid ethyl ester is a benzoic acid derivative that has garnered attention for its potential biological activities. Its unique chemical structure, which includes a methoxy group and a benzyloxymethyl substituent, positions it as a compound of interest in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₂₂O₄, with a molecular weight of approximately 314.38 g/mol. The structural characteristics include:

- Methoxy Group : Influences solubility and bioavailability.

- Benzyloxymethyl Group : Enhances interactions with biological targets.

- Ethyl Ester : Modulates reactivity and pharmacokinetic properties.

Biological Activity

Research into the biological activity of this compound suggests several potential pharmacological effects:

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets. The benzyloxymethyl group can form hydrogen bonds with biological molecules, while the methoxy and ethyl ester groups influence solubility and bioavailability, enhancing overall efficacy.

Comparative Analysis

A comparative analysis with similar compounds highlights unique aspects of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methoxy-6-methyl-benzoic acid ethyl ester | Contains a methyl group instead of benzyloxymethyl | Simpler structure; potentially different biological activity |

| Benzoic acid 2[(benzoyloxy)methyl]-6-methoxy ethyl ester | Benzoyloxy group instead of benzyloxymethyl | Different electronic properties affecting reactivity |

| 2-(Benzyloxyimino-methyl)-6-methoxy-benzoic acid ethyl ester | Contains an imino group | May exhibit unique reactivity due to imino functionality |

Case Studies and Research Findings

Research surrounding the biological activities of compounds structurally related to this compound has provided valuable insights:

-

Antiproliferative Effects on Cancer Cells :

This suggests that similar compounds could be explored for their anticancer potential.

Cell Type IC50 (µg/mL) HeLa 16.25 ± 1.96 L929 >100 - Anti-inflammatory Studies :

Comparison with Similar Compounds

Key Observations :

- Chain Length : The pentadecyl chain in 2-methoxy-6-pentadecyl-benzoic acid methyl ester significantly increases molecular weight and hydrophobicity, suggesting divergent applications (e.g., surfactants or lipid-soluble agents) .

Physicochemical Properties

Critical physicochemical parameters are compared (Table 2):

Key Observations :

- Solubility: Ethyl 2-methoxybenzoate’s high ethanol solubility contrasts with bulkier derivatives, which may require nonpolar solvents .

- Analytical Methods : All compounds are characterized via NMR and MS, but chromatographic techniques (e.g., GC, HPLC) are essential for separating complex mixtures .

Q & A

Q. What are the key synthetic routes for 2-Methoxy-6-(2-methyl-benzyloxymethyl)-benzoic acid ethyl ester?

The synthesis involves multi-step strategies, starting with esterification of the benzoic acid precursor with ethanol under acidic catalysis (e.g., concentrated H₂SO₄) to form the ethyl ester . Protecting groups, such as benzyl ethers, are often used to shield hydroxyl or reactive sites during intermediate steps, followed by deprotection . For example, 4-chloro-benzoic acid ethyl ester synthesis (via H₂SO₄-catalyzed esterification) provides a template for analogous reactions .

Q. Which spectroscopic techniques are critical for structural confirmation?

- NMR (¹H, ¹³C): Assigns methoxy (-OCH₃), benzyloxymethyl, and ester (COOEt) groups by analyzing chemical shifts and splitting patterns.

- IR Spectroscopy: Confirms ester carbonyl (C=O, ~1700 cm⁻¹) and ether/methoxy C-O stretches (~1250 cm⁻¹).

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns. Cross-referencing with data from similar esters (e.g., benzoic acid ethyl esters) is essential .

Q. How can purity and yield be assessed during synthesis?

HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) quantifies purity . TLC monitors reaction progress using silica gel plates and visualizing agents (e.g., vanillin stain). Gravimetric analysis or NMR yield calculations determine crude yield before purification .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products in multi-step syntheses?

- Statistical Design of Experiments (DoE): Systematically varies parameters (temperature, catalyst loading, stoichiometry) to identify optimal conditions.

- Microwave-Assisted Synthesis: Reduces reaction time and improves selectivity for esterification .

- Orthogonal Protection Strategies: Use tert-butyldimethylsilyl (TBS) or trityl groups to prevent unwanted side reactions during benzyloxymethyl group introduction .

Q. How to resolve contradictions in spectroscopic data between synthetic batches?

- Advanced NMR Techniques: 2D COSY and HSQC clarify signal overlaps caused by stereochemical or conformational variations.

- Recrystallization/Purification: Remove impurities via gradient column chromatography (e.g., hexane/ethyl acetate) .

- Computational Modeling: Density Functional Theory (DFT) predicts NMR chemical shifts for comparison with experimental data .

Q. What methodologies are recommended for studying bioactivity (e.g., enzyme inhibition)?

- In Vitro Assays:

- Antioxidant Activity: DPPH radical scavenging assays .

- Enzyme Inhibition: Fluorescence-based assays targeting HSL (hormone-sensitive lipase), inspired by boronic acid ester inhibitors .

Q. How to address discrepancies in biological activity data across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.